molecular formula C18H20ClNO3 B2644795 6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one CAS No. 342608-64-4

6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one

Cat. No.: B2644795
CAS No.: 342608-64-4
M. Wt: 333.81
InChI Key: KHDRMEPKJVXMQZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one ( 342608-64-4) is a chemical compound with the molecular formula C18H20ClNO3 and a molecular weight of 333.81 g/mol. It is supplied with a purity of 98% and should be stored at 2-8°C . This compound belongs to the chromen-4-one (chromone) family, a class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities. Chromene and quinoline derivatives are frequently investigated in medicinal chemistry for their potential biological activities, which can include antiproliferative and antibacterial properties, as noted in research on structurally related compounds . Research into similar molecular scaffolds has shown that such compounds can serve as valuable tools for developing new therapeutic agents and probing biological mechanisms . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

3-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)-6-chlorochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c19-11-4-5-15-12(9-11)17(21)13(10-23-15)16-14-3-1-2-6-18(14,22)7-8-20-16/h4-5,9-10,14,16,20,22H,1-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRMEPKJVXMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=COC4=C(C3=O)C=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a chromenone moiety and a hydroxydecahydroisoquinoline substituent. The molecular formula is C18H20ClN2O2, with a molecular weight of approximately 342.82 g/mol. The presence of chlorine and hydroxyl groups suggests potential interactions with biological targets.

Biological Activity

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have evaluated related chromenone derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

2. Antioxidant Properties:
The antioxidant activity of chromenone derivatives has been documented, suggesting that this compound may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

3. Cytotoxicity:
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. These studies often employ assays such as MTT or XTT to determine cell viability after treatment with the compound . Preliminary results suggest that this compound may inhibit cell proliferation in certain cancer types.

Research Findings and Case Studies

Several research articles have focused on the synthesis and biological evaluation of related compounds:

Study Findings
Synthesis and Biological Evaluation of Chromenone Derivatives Identified antimicrobial activity against multiple pathogens; demonstrated cytotoxicity in cancer cell lines.
Antioxidant Activity of Chromenones Highlighted the potential for free radical scavenging; suggested mechanisms involved in cellular protection.
Structure-Activity Relationship (SAR) Studies Investigated how structural modifications affect biological activity; provided insights into optimizing efficacy against specific targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction: Possible binding to specific receptors that mediate cellular responses, influencing pathways related to inflammation or apoptosis.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In vivo Studies: To assess the efficacy and safety profile in animal models.
  • Clinical Trials: To evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Structural and Functional Group Variations

Chromen-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Substituent Effects on Physicochemical Properties

6-Chloro-3-((3-(3-chloro-4-methoxyphenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one (3k)

  • Substituents : Isoxazole-linked 3-chloro-4-methoxyphenyl and 4-(trifluoromethyl)phenyl groups.
  • Properties : High lipophilicity due to trifluoromethyl and chloro groups; melting point = 141°C.
  • Activity : Demonstrated α-amylase inhibition (IC₅₀ = 12.3 µM), likely due to halogen and electron-withdrawing groups enhancing enzyme binding .

6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one Substituents: Thienyl group at the 2-position and hydroxyl at the 3-position. Properties: Molecular weight = 278.71 g/mol; polar due to hydroxyl and sulfur-containing thienyl group. Activity: Not explicitly reported, but thienyl groups often improve bioavailability and metabolic stability .

6-Chloro-3-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)imino]methyl}-4H-chromen-4-one (6c) Substituents: Thiadiazole-imino group. Properties: Melting point = 245°C; synthesized via microwave-assisted methods (82% yield).

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one Substituents: Multiple hydroxyl and methoxy groups. Properties: High polarity; molecular weight = 298.25 g/mol. Activity: Antioxidant properties linked to phenolic hydroxyls, which scavenge free radicals .

Target Compound: 6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one Substituents: Bulky, nitrogen-rich bicyclic amine with hydroxyl group. Properties: Predicted enhanced solubility in polar solvents due to the hydroxyl and amine groups. The rigid bicyclic structure may restrict conformational flexibility, affecting receptor binding.

Data Table: Key Comparative Features

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity Synthesis Yield
This compound 4a-Hydroxydecahydroisoquinolin-1-yl Not reported Not reported Inferred receptor binding Not detailed
3k Isoxazole, trifluoromethylphenyl 610.94 141 α-Amylase inhibition (IC₅₀ = 12.3 µM) 92%
6c Thiadiazole-imino 323.77 245 Antimicrobial 82% (microwave)
5ah 4-Fluorobenzyl/aryl 411.10 Not reported Anticancer (inferred) Not reported
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one Hydroxyl, methoxy 298.25 Not reported Antioxidant Not reported

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